PI3Kβ Inhibitory Potency of PI3K-IN-12 vs. PI3Kα-IN-12 — Divergent Isoform Targeting
PI3K-IN-12 (comp 76 from US11021467) demonstrates measurable inhibitory activity against PI3Kβ with an IC50 of 46 nM, as determined in a TR-FRET biochemical assay using heterodimeric recombinant Class I PI3K proteins [1]. In contrast, the structurally unrelated PI3Kα-IN-12 (compound 13) is reported as a highly selective PI3Kα inhibitor (IC50 1.2 nM) and has not demonstrated comparable PI3Kβ engagement in published data [2]. This represents a fundamental selectivity divergence: PI3K-IN-12 engages PI3Kβ at nanomolar concentrations, while PI3Kα-IN-12 is optimized for PI3Kα exclusivity.
| Evidence Dimension | PI3Kβ biochemical inhibitory activity (IC50) |
|---|---|
| Target Compound Data | PI3K-IN-12 IC50 = 46 nM against PI3Kβ (p110β/p85α) |
| Comparator Or Baseline | PI3Kα-IN-12: No reported PI3Kβ activity; optimized for PI3Kα IC50 = 1.2 nM |
| Quantified Difference | PI3K-IN-12 shows measurable PI3Kβ engagement; PI3Kα-IN-12 shows negligible/absent PI3Kβ activity |
| Conditions | TR-FRET biochemical assay; Class I PI3K isoforms expressed and purified as heterodimeric recombinant proteins |
Why This Matters
Researchers studying PI3Kβ-dependent signaling (e.g., PTEN-deficient models, thrombosis biology) must select PI3K-IN-12 over PI3Kα-IN-12, as the latter lacks meaningful PI3Kβ engagement.
- [1] BindingDB BDBM500217. US11021467, Compound 76. IC50 = 46 nM against PI3Kβ (p110β/p85α). TR-FRET assay with heterodimeric recombinant proteins. View Source
- [2] Tang J, et al. ACS Med Chem Lett. 2023;14(9):1266-1274. PI3Kα-IN-12 (compound 13), selective PI3Kα inhibitor IC50 1.2 nM. View Source
